1-(Cyclopropylmethyl)pyrrolidin-3-amine
Description
1-(Cyclopropylmethyl)pyrrolidin-3-amine (CAS: 936221-78-2) is a pyrrolidine derivative with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol . It is primarily used in laboratory settings for chemical synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a cyclopropylmethyl group at the 1-position and an amine group at the 3-position.
Properties
IUPAC Name |
1-(cyclopropylmethyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8-3-4-10(6-8)5-7-1-2-7/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZAQUJXWBZQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72135-44-5 | |
| Record name | 1-(cyclopropylmethyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and cyclopropylmethyl halides.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the pyrrolidine, making it nucleophilic.
Synthetic Route: The nucleophilic pyrrolidine attacks the cyclopropylmethyl halide, resulting in the formation of this compound.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropylmethyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Insights :
- Cyclopropyl Group : The cyclopropylmethyl substituent in 1-(cyclopropylmethyl)pyrrolidin-3-amine enhances steric bulk and metabolic stability compared to simpler alkyl chains (e.g., ethyl or methyl groups in other pyrrolidines) .
- Stereochemistry : Chiral analogs, such as the (R)-isomer, exhibit distinct pharmacological profiles due to receptor-binding specificity .
Key Insights :
- Sigma Receptor Interaction : The compound’s cyclopropylmethyl group may enhance sigma-1 receptor selectivity, as seen in related antagonists like 1-(cyclopropylmethyl)-4-(2'-fluorophenyl)piperidine HBr .
- Antimicrobial vs. Neurological Activity : Unlike pyrrolidine derivatives with bulky aryl groups (e.g., 4-bromo substituents), this compound lacks reported antibacterial activity but modulates neurotransmitter release .
Physicochemical Properties
Key Insights :
Biological Activity
1-(Cyclopropylmethyl)pyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group. Its molecular formula is CHN, with a molar mass of approximately 164.24 g/mol. The unique structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably:
- Neurotransmitter Receptors : Research indicates that this compound may act as a selective antagonist at certain neurotransmitter receptors, including the NMDA receptor, which is crucial for synaptic plasticity and memory functions.
- Enzymatic Interactions : The compound's amine group allows for nucleophilic reactions, potentially affecting enzyme activity and cellular signaling pathways.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit effectiveness against both Gram-positive and Gram-negative bacteria, although detailed investigations are still required to establish its efficacy and mechanism .
Neuroprotective Effects
The compound's potential neuroprotective effects are particularly noteworthy. It has been shown to modulate pain pathways and may provide therapeutic benefits for neurological disorders. In vivo studies have indicated that it can influence emotional behavior in animal models, suggesting a role in managing conditions like anxiety or depression .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Neuroprotective Effects :
- A study highlighted the compound's ability to reduce anandamide levels in neuronal cells, demonstrating its potential to affect endocannabinoid signaling pathways .
- The study utilized various concentrations of the compound (up to 30 mg/kg) in mouse models to evaluate behavioral changes associated with emotional responses.
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
